dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate
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Overview
Description
DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethoxyphenyl group, an imidazopyridine core, and a butanedioate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE typically involves multi-step organic reactions. The process may start with the preparation of the imidazopyridine core, followed by the introduction of the trifluoromethoxyphenyl group through electrophilic aromatic substitution. The final step involves the coupling of the butanedioate moiety under specific conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (2S)-2-[({4-[2-(METHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE
- DIMETHYL (2S)-2-[({4-[2-(FLUORO)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE
Uniqueness
The presence of the trifluoromethoxy group in DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C20H21F3N4O6 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C20H21F3N4O6/c1-31-15(28)9-13(18(29)32-2)26-19(30)27-8-7-12-16(25-10-24-12)17(27)11-5-3-4-6-14(11)33-20(21,22)23/h3-6,10,13,17H,7-9H2,1-2H3,(H,24,25)(H,26,30)/t13-,17?/m0/s1 |
InChI Key |
QIMBSVKKIORREB-CWQZNGJJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2 |
Origin of Product |
United States |
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